Octadecasiloxane, octatriacontamethyl-

Description

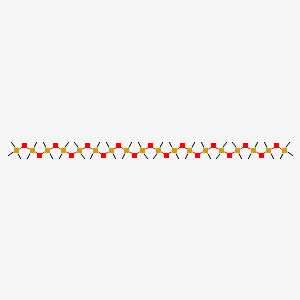

Octatriacontamethyl octadecasiloxane (CAS: 63148-6) is a linear polysiloxane with the molecular formula C₃₈H₁₁₄O₁₇Si₁₈ and a molecular weight of approximately 1,349 g/mol. Its structure consists of an 18-silicon backbone, where each silicon atom is bonded to two methyl groups and bridged by oxygen atoms, terminating with trimethylsilyl groups. This compound falls under the broader category of polydimethylsiloxanes (PDMS), which are widely used in industrial applications such as lubricants, surfactants, and silicone polymer intermediates .

Properties

CAS No. |

36938-52-0 |

|---|---|

Molecular Formula |

C38H114O17Si18 |

Molecular Weight |

1348.8 g/mol |

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |

InChI |

InChI=1S/C38H114O17Si18/c1-56(2,3)39-58(7,8)41-60(11,12)43-62(15,16)45-64(19,20)47-66(23,24)49-68(27,28)51-70(31,32)53-72(35,36)55-73(37,38)54-71(33,34)52-69(29,30)50-67(25,26)48-65(21,22)46-63(17,18)44-61(13,14)42-59(9,10)40-57(4,5)6/h1-38H3 |

InChI Key |

ZPGXAVAINBTUAH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecasiloxane, octatriacontamethyl- typically involves the polymerization of cyclic siloxanes. This process can be catalyzed by either acidic or basic conditions, leading to the formation of linear or branched polysiloxanes . The reaction conditions, such as temperature and pressure, play a crucial role in determining the molecular weight and structure of the final product.

Industrial Production Methods

In industrial settings, the production of octadecasiloxane, octatriacontamethyl- often involves the hydrolysis and condensation of chlorosilanes. This method is preferred due to its efficiency and scalability. The use of specific catalysts can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Octadecasiloxane, octatriacontamethyl- can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of silanols and other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silanes.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic compounds for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include silanols, silanes, and substituted siloxanes. These products have diverse applications in different fields, ranging from materials science to pharmaceuticals .

Scientific Research Applications

Octadecasiloxane, octatriacontamethyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.

Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.

Mechanism of Action

The mechanism of action of octadecasiloxane, octatriacontamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. In industrial applications, its unique chemical properties, such as hydrophobicity and thermal stability, make it an ideal material for various uses .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of octatriacontamethyl octadecasiloxane with cyclic siloxanes (D4, D5) and a shorter linear siloxane (octamethyltrisiloxane, D3):

Key Observations :

- Volatility : Cyclic siloxanes (D4, D5) exhibit higher vapor pressures than linear analogs due to their smaller molecular size and cyclic strain. Octatriacontamethyl octadecasiloxane, being a high-molecular-weight linear polymer, has negligible volatility.

- Thermal Stability : Linear siloxanes generally degrade at higher temperatures (>300°C), while cyclic siloxanes like D4 and D5 have lower boiling points .

Environmental and Regulatory Profiles

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.